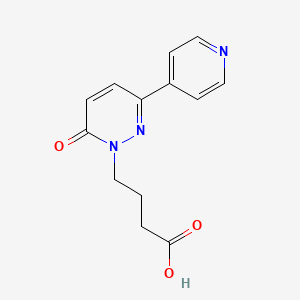

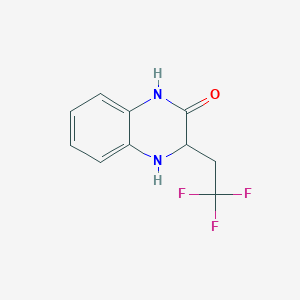

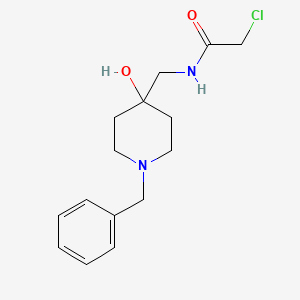

![molecular formula C15H23ClN2 B1454645 1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine CAS No. 1498707-57-5](/img/structure/B1454645.png)

1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine

Übersicht

Beschreibung

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts . A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .Molecular Structure Analysis

The molecular formula of this compound is C15H23ClN2 . It has a molecular weight of 266.81 .Chemical Reactions Analysis

The compound is part of a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives that were designed, synthesized, and tested for in vivo anti-allergic activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.81 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Pharmacological Profiles and Metabolic Pathways

Piperazine derivatives, including those structurally related to 1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine, have been extensively studied for their pharmacological profiles and metabolic pathways. They have found clinical application primarily in the treatment of psychiatric disorders such as depression, psychosis, and anxiety. The metabolism of these compounds involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This metabolism plays a crucial role in their pharmacological action, highlighting the importance of understanding these pathways for the development of effective treatments (Caccia, 2007).

Anti-mycobacterial Activity

Research has also explored the anti-mycobacterial properties of piperazine derivatives, particularly against Mycobacterium tuberculosis (MTB), including strains resistant to conventional treatments. The structural motif of piperazine is a key component in the development of potent anti-TB molecules, offering a pathway for addressing drug-resistant TB through novel therapeutic agents (Girase et al., 2020).

Therapeutic Patent Overview

Piperazine derivatives have been the subject of numerous patents, reflecting their wide therapeutic potential across various domains, including CNS disorders, cancer, viral infections, and cardiovascular diseases. The flexibility of the piperazine ring as a pharmacophore has enabled the development of molecules with improved pharmacokinetic and pharmacodynamic profiles, underscoring its significance in drug discovery and development (Rathi et al., 2016).

Novel Opioid-like Compounds

Studies have also delved into novel psychoactive substances, such as 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), showcasing the broader implications of piperazine derivatives in developing opioid-like compounds. These findings contribute to our understanding of their desired and unwanted effects, comparable to other opioids, and suggest potential for dependency, highlighting the importance of regulatory oversight (Siddiqi et al., 2015).

Role in Dopamine Receptor Binding

The interaction of arylcycloalkylamines, including piperazines, with D2-like receptors has been a subject of interest, particularly in the context of antipsychotic agents. These studies provide insight into how arylalkyl substituents improve the potency and selectivity of these compounds for dopamine receptors, offering avenues for the development of more effective psychiatric medications (Sikazwe et al., 2009).

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN2/c1-12(2)9-15-11-18(8-7-17-15)10-13-3-5-14(16)6-4-13/h3-6,12,15,17H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAWWZLEDATLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)

![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)

![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)

amine](/img/structure/B1454574.png)

![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)